香叶异丁酸酯

描述

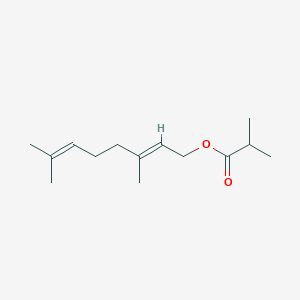

Geranyl isobutyrate (GI) is a naturally occurring compound found in plants and is used in a variety of applications, including as a flavoring and fragrancing agent. It is a monoterpene, meaning that it is composed of two isoprene units and is a precursor to many other compounds. It has been studied extensively for its biochemical and physiological effects, and its synthesis method, mechanism of action, and applications have been widely explored.

科学研究应用

香料应用

香叶异丁酸酯因其玫瑰、黄油和酸味香气而广泛用于香料行业。它经常与香叶醇和其他衍生物一起使用,以增加各种香味的深度和复杂性。 它在琥珀基调、西普香型、馥奇香型、薰衣草、天竺葵、卡西斯、玫瑰等香水中得到应用 .

香料应用

在香料行业中,香叶异丁酸酯以其果味香型而闻名。它用于赋予各种食品产品清香的甜味。 美国香料和提取物制造商协会 (FEMA) 将其列为 GRAS (普遍认为安全) 参考 2513 下的香料成分 .

化妆品应用

香叶异丁酸酯是香精化妆品产品(如香水、淡香水、淡香露、古龙水)的起始原料。 它的香气功能是化妆品中使用的香水油和香料的一部分 .

作用机制

Target of Action

Geranyl isobutyrate is primarily used as a flavoring agent in the food industry . Its primary targets are the olfactory receptors in the nose, which detect the compound’s floral odor and contribute to the overall sensory appeal of food and beverages .

Mode of Action

Geranyl isobutyrate interacts with its targets (olfactory receptors) by binding to them and triggering a neural response that is interpreted by the brain as a specific smell . This interaction enhances the aroma and taste of products, making them more appealing to consumers .

Biochemical Pathways

Geranyl isobutyrate is synthesized through the esterification reaction between an alcohol (geraniol) and an organic acid (isobutyric acid) . This process is catalyzed by enzymes such as lipases . The enzymatic synthesis of geranyl isobutyrate has been optimized using the Taguchi method, achieving a conversion of 93% under optimal reaction conditions .

Result of Action

The primary result of geranyl isobutyrate’s action is the enhancement of the aroma and taste of food and beverage products . Its unique scent can trigger pleasurable associations and evoke memories, creating a sense of familiarity with the product . Excessive usage of flavor esters like geranyl isobutyrate can result in an artificial or overpowering final taste of the product .

Action Environment

The action of geranyl isobutyrate can be influenced by various environmental factors. For instance, the compound is intended to be released from scented items such as clothes, erasers, toys, paper products, and CDs . The presence of other flavors and aromas, the temperature, and the pH of the environment can all affect the perception of its scent. Furthermore, the compound’s stability may be affected by factors such as light, heat, and storage conditions.

安全和危害

未来方向

生化分析

Biochemical Properties

Geranyl isobutyrate interacts with enzymes such as lipase from Thermomyces lanuginosus in its synthesis process . The enzyme aids in the production of geranyl isobutyrate in aqueous media .

Cellular Effects

It is known that flavor esters like Geranyl isobutyrate can influence the sensory appeal of food and beverages .

Molecular Mechanism

The molecular mechanism of Geranyl isobutyrate involves the esterification reaction. In the presence of the enzyme, the alcohol and organic acid react to form Geranyl isobutyrate .

Temporal Effects in Laboratory Settings

In laboratory settings, the production of Geranyl isobutyrate was optimized using the Taguchi method, and a conversion of 93% was obtained at the optimal reaction conditions .

Metabolic Pathways

Geranyl isobutyrate is involved in the esterification metabolic pathway. The enzymes involved in this pathway include lipase from Thermomyces lanuginosus .

Subcellular Localization

The information provided is based on the current understanding and available resources .

属性

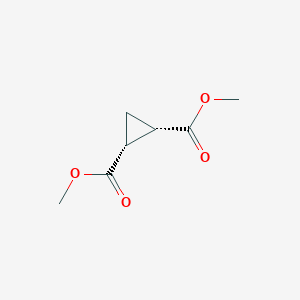

IUPAC Name |

3,7-dimethylocta-2,6-dienyl 2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O2/c1-11(2)7-6-8-13(5)9-10-16-14(15)12(3)4/h7,9,12H,6,8,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJYXQFXLSCKTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC=C(C)CCC=C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859717 | |

| Record name | 3,7-Dimethylocta-2,6-dien-1-yl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary chemical characteristic of essential oils containing geranyl isobutyrate?

A1: Essential oils rich in geranyl isobutyrate are often characterized by their high proportion of oxygenated monoterpenes. For example, the essential oil extracted from both the aerial parts and roots of Pulicaria laciniata displayed a significant amount of oxygenated monoterpenes (68.46% and 85.91%, respectively), with geranyl isobutyrate as a major component (55.91% and 77.92% respectively) []. This dominance of geranyl isobutyrate classifies these oils as belonging to the geranyl isobutyrate chemotype.

Q2: Has the presence of geranyl isobutyrate been investigated in less common plant species?

A2: Yes, research has identified geranyl isobutyrate within the essential oil of Carpesium abrotanoides, a plant used in traditional medicine []. While not the most abundant compound in this oil, its presence contributes to the overall chemical profile. This finding suggests potential avenues for further exploration of geranyl isobutyrate's biological activities and its role within this specific plant species.

Q3: Are there variations in geranyl isobutyrate content depending on the age of the plant material?

A3: Yes, studies on Palmarosa (Cymbopogon martinii var. motia) revealed that the concentration of geranyl isobutyrate, along with other compounds like linalool, α-terpineol, and geraniol, tends to be higher in the essential oils derived from mature, older leaves []. This suggests that the age and developmental stage of the plant material can significantly influence the yield and composition of essential oils, including the levels of geranyl isobutyrate.

Q4: What spectroscopic techniques are employed for the structural identification of geranyl isobutyrate?

A4: Researchers utilize Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H-NMR and 13C-NMR, to confirm the structural identity of geranyl isobutyrate []. These techniques provide detailed information about the hydrogen and carbon environments within the molecule, allowing for the confirmation of its structure and the position of functional groups.

Q5: Are there studies investigating the impact of drying methods on geranyl isobutyrate content in essential oils?

A5: Research on Palmarosa (Cymbopogon martinii (Roxb.) Wats. var. motia Burk.) has explored the effects of sun drying and shade drying on the essential oil composition []. Interestingly, sun drying resulted in a higher geraniol content (77.02%) compared to shade drying (76.26%), while shade drying led to higher geranyl acetate levels (14.60%). These findings highlight how different post-harvest processing techniques can influence the relative proportions of specific compounds within the essential oil, including geranyl isobutyrate.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B149017.png)